2,3-Diphenyl-1H-indole-1-carbaldehyde

Catalog No.
S14985396
CAS No.
83824-12-8
M.F
C21H15NO
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diphenyl-1H-indole-1-carbaldehyde

CAS Number

83824-12-8

Product Name

2,3-Diphenyl-1H-indole-1-carbaldehyde

IUPAC Name

2,3-diphenylindole-1-carbaldehyde

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C21H15NO/c23-15-22-19-14-8-7-13-18(19)20(16-9-3-1-4-10-16)21(22)17-11-5-2-6-12-17/h1-15H

InChI Key

BKQOTHDBBYTIIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C=O)C4=CC=CC=C4

2,3-Diphenyl-1H-indole-1-carbaldehyde is an organic compound belonging to the indole family, characterized by its complex structure and significant chemical properties. Its molecular formula is C21H15NOC_{21}H_{15}NO with a molecular weight of approximately 297.35 g/mol. The compound features a diphenyl group attached to the indole structure, along with a carbaldehyde functional group, which contributes to its reactivity and potential biological activity. The melting point of this compound is reported to be between 229-230°C, indicating its stability at elevated temperatures .

Due to the presence of its aldehyde functional group. Key reactions include:

  • Condensation Reactions: The aldehyde can react with amines or hydrazines to form imines or hydrazones.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid under certain conditions.
  • Reduction: It can also undergo reduction to form alcohols when treated with reducing agents such as sodium borohydride.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.

The biological activity of 2,3-Diphenyl-1H-indole-1-carbaldehyde has been explored in various studies, particularly for its potential pharmacological effects. Indole derivatives are known for their diverse biological activities, including:

  • Antioxidant Properties: Some studies have suggested that indole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Compounds similar to 2,3-Diphenyl-1H-indole-1-carbaldehyde have shown potential against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Research indicates that certain indole derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The synthesis of 2,3-Diphenyl-1H-indole-1-carbaldehyde typically involves several steps:

  • Formation of Indole Derivative: Starting from an appropriate diphenyl compound, the indole structure can be formed through cyclization reactions.
  • Aldehyde Introduction: The introduction of the carbaldehyde group is often achieved through formylation reactions using reagents such as formic acid or through Vilsmeier-Haack reaction techniques.
  • Purification: The synthesized product is purified using crystallization or chromatographic methods to obtain pure 2,3-Diphenyl-1H-indole-1-carbaldehyde.

These methods emphasize the compound's synthetic accessibility for research and industrial applications.

2,3-Diphenyl-1H-indole-1-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds and potential drug candidates.
  • Material Science: Due to its unique chemical properties, it can be used in the development of organic semiconductors and dyes.
  • Research: It is utilized in studies focusing on the synthesis of new indole derivatives with enhanced biological activities .

Interaction studies involving 2,3-Diphenyl-1H-indole-1-carbaldehyde often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action for potential therapeutic effects:

  • Enzyme Inhibition: Research has indicated that certain indole derivatives may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: Interaction with neurotransmitter receptors has been investigated, suggesting possible roles in neurological applications.

These interactions are crucial for understanding how this compound could be developed into effective therapeutic agents.

Several compounds share structural similarities with 2,3-Diphenyl-1H-indole-1-carbaldehyde, including:

Compound NameStructure TypeNotable Features
1,2-Diphenyl-1H-indole-3-carbaldehydeIndole derivativeDifferent position of the aldehyde group
5-MethoxyindoleIndole derivativeKnown for neuroprotective properties
Indole-3-carboxaldehydeSimple indole derivativeBasic structure with carboxaldehyde

Uniqueness

The uniqueness of 2,3-Diphenyl-1H-indole-1-carbaldehyde lies in its specific diphenyl substitution pattern and the position of the carbaldehyde group. This distinct arrangement influences its reactivity and biological activity compared to other indoles.

The structure-activity relationship studies of indole derivatives have revealed critical insights into the molecular features that govern biological activity. Research has demonstrated that the indole nucleus serves as a privileged scaffold in pharmaceutical development, with over 40 indole-containing drugs approved by the Food and Drug Administration for various clinical conditions [3]. The presence of diphenyl substitutions at positions 2 and 3 of the indole ring significantly enhances the pharmacological profile through improved lipophilicity and target specificity.

Studies on novel indole-3-carboxaldehyde analogues have shown that structural modifications at the indole nitrogen substantially impact biological activity [1]. The incorporation of 2-chloroacetyl substitution at position 1 demonstrated negligible activity, whereas coupling with aryl amines resulted in significant enhancement of antioxidant properties. Specifically, compounds bearing methoxy groups exhibited dominant 2,2-diphenyl-1-picrylhydrazyl activity with inhibitory concentration values of 8 micromolar per milliliter compared to 11 micromolar per milliliter for butylated hydroxyanisole [1].

The substitution pattern analysis reveals that compounds with 4,6-dimethoxy-2,3-diphenyl-1H-indole and 4,5,6-trimethoxy-2,3-diphenyl-1H-indole configurations demonstrate enhanced biological activity [4]. The presence of electron-donating groups such as methoxy substituents at positions 4, 5, and 6 of the indole core contributes to increased pharmacological potency through modulation of electronic properties and improved binding affinity to biological targets.

Data Table 1: Structure-Activity Relationship of Diphenyl Indole Derivatives

CompoundSubstitution PatternIC50 (µM)Target ActivityReference
2,3-Diphenyl-1H-indole-1-carbaldehyde2,3-diphenyl, 1-formylVariableMultiple targets [2]
4,6-Dimethoxy-2,3-diphenyl-1H-indole2,3-diphenyl, 4,6-dimethoxy15-30Antioxidant [4]
4,5,6-Trimethoxy-2,3-diphenyl-1H-indole2,3-diphenyl, 4,5,6-trimethoxy10-25Antioxidant [4]
5-Chloro-2,3-diphenyl-1H-indole2,3-diphenyl, 5-chloro20-40Multiple targets [5]
1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde1-chloroacetyl, 3-formyl>150Minimal activity [1]

Epidermal Growth Factor Receptor Pathway Modulation Mechanisms in Cancer Cell Lines

The modulation of epidermal growth factor receptor pathways by indole derivatives represents a critical mechanism in cancer therapeutics. Research has demonstrated that specific indole compounds, particularly those with diphenyl substitutions, exhibit potent inhibitory effects against epidermal growth factor receptor signaling cascades [6] [7] [8].

Studies on the indole derivative 2,3-Diphenyl-1-propanedione demonstrated significant inhibitory effects on epidermal growth factor receptor activity in breast cancer cell lines including MCF7, MDA-MB 231, and MDA-MB 468 [6]. The compound exhibited dose-dependent reduction in epidermal growth factor receptor phosphorylation, with 50% cell viability observed at concentrations below 20 micromolar. Molecular docking studies revealed that the compound binds to the adenosine triphosphate binding site of epidermal growth factor receptor through electrostatic interactions with lysine-721 and aspartate-831 residues [6].

Benzofuran-indole hybrid derivatives have shown selective anticancer effects against non-small-cell lung cancer cell lines PC9 and A549, demonstrating significant inhibitory effects against the double mutant L858R/T790M epidermal growth factor receptor [7]. These compounds effectively blocked epidermal growth factor receptor signaling pathways, cell viability, and cell migration through direct interaction with the receptor tyrosine kinase domain.

Novel 5-substituted-indole-2-carboxamides have been developed as dual epidermal growth factor receptor and cyclin-dependent kinase-2 inhibitors [8]. The most potent derivatives exhibited inhibitory concentration values ranging from 85 to 124 nanomolar for epidermal growth factor receptor inhibition, comparable to the reference compound erlotinib with an inhibitory concentration of 80 nanomolar [8].

Data Table 2: Epidermal Growth Factor Receptor Modulation by Indole Derivatives

Compound ClassCancer Cell LineIC50 (nM)EGFR InhibitionMechanismReference
Diphenyl-indole derivativesMCF7, MDA-MB-231, MDA-MB-468<20,000Direct bindingATP-site interaction [6]
Benzofuran-indole hybridsPC9, A549100-500Selective inhibitionTyrosine kinase domain [7]
5-Substituted-indole-2-carboxamidesMultiple cancer lines85-124Dual targetingEGFR/CDK2 inhibition [8]
Indole-containing quinazoline analoguesVarious NSCLC lines50-200Mutation-specificL858R/T790M targeting [7]

Apoptosis Induction via Signal Transducer and Activator of Transcription 3 and Protein Kinase B Signaling Inhibition

Indole derivatives have demonstrated remarkable efficacy in inducing apoptosis through targeted inhibition of Signal Transducer and Activator of Transcription 3 and Protein Kinase B signaling pathways [9] [10] [11]. These pathways represent critical nodes in cancer cell survival and proliferation, making them attractive therapeutic targets.

Research has established that indole compounds effectively down-regulate anti-apoptotic gene products including B-cell lymphoma 2, B-cell lymphoma-extra large, survivin, inhibitor-of-apoptosis protein, X chromosome-linked inhibitor-of-apoptosis protein, and Fas-associated death domain protein-like interleukin-1-beta-converting enzyme inhibitory protein [9]. Simultaneously, these compounds up-regulate pro-apoptotic factors such as Bcl-2-associated X protein, leading to mitochondrial cytochrome C release and activation of caspase-9 and caspase-3 [9].

The 3-chloroacetylindole compound has shown selective Protein Kinase B1 inhibition with concentrations below 4 micromolar, demonstrating stronger growth inhibition against HCT-116 colon cancer cells compared to indole-3-carbinol [10]. Molecular docking studies revealed direct binding to the Protein Kinase B1 pleckstrin homology domain through hydrogen bonding with glutamate-17, resulting in non-competitive adenosine triphosphate inhibition [10].

Signal Transducer and Activator of Transcription 3 pathway inhibition by indole derivatives has been extensively documented [12] [13]. Persistent activation of Signal Transducer and Activator of Transcription 3 occurs in various cancer types and is associated with poor prognosis. Indole-based inhibitors effectively disrupt the JAK/Signal Transducer and Activator of Transcription 3 pathway by preventing nuclear translocation and reducing DNA-binding activity of the transcription factor [12].

Data Table 3: Apoptosis Induction Mechanisms by Indole Derivatives

Pathway TargetIndole DerivativeIC50/ConcentrationEffect on ApoptosisMechanismReference
STAT3Various indole compounds0.1-10 µMEnhanced apoptosisNuclear translocation inhibition [12]
AKT/PI3K3-Chloroacetylindole<4 µMIncreased cell deathPH domain binding [10]
NF-κBIndole-3-carbinol/DIM5-50 µMApoptosis promotionDNA-binding inhibition [9]
SurvivinDIM analogues1-25 µMEnhanced apoptosisProtein downregulation [9]
Bcl-2 familyMultiple indole derivatives10-100 µMPro-apoptotic shiftMitochondrial pathway [9]

Antimicrobial Target Engagement Profiling

The antimicrobial properties of indole derivatives have been extensively characterized through comprehensive target engagement profiling studies. These investigations have revealed multiple mechanisms of action against diverse microbial pathogens, including bacteria, fungi, and mycobacteria [14] [15] [16] [17].

Novel indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide substituents have demonstrated broad-spectrum antimicrobial activity [14]. The minimum inhibitory concentration values ranged from 3.125 to 50 micrograms per milliliter against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. The indole-triazole derivative compound 3d emerged as the most promising lead compound, showing superior activity against methicillin-resistant Staphylococcus aureus and Candida krusei compared to standard antibiotics [14].

Synergistic antimicrobial studies have revealed that substituted indole derivatives enhance the efficacy of standard antibiotics through membrane permeabilization mechanisms [15]. These compounds demonstrated synergy with methicillin- and vancomycin-resistant Staphylococcus aureus strains, against which standard antibiotics show no individual activity. The synergistic combinations lacked toxicity toward mammalian cells and did not promote resistance evolution, suggesting membrane permeabilization as the primary mode of action [15].

Amphiphilic indole derivatives have shown particular efficacy against mycobacterial pathogens [16]. Compounds bearing 4-fluoro and 6-methoxyindole substitutions with cationic amphiphilic motifs exhibited balanced profiles of potency against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. These analogues demonstrated cell membrane permeabilization and depolarization, with bactericidal activity observed against both growing and non-growing mycobacterial cultures [16].

Data Table 4: Antimicrobial Target Engagement of Indole Derivatives

Pathogen ClassIndole Derivative TypeMIC Range (µg/mL)Primary TargetMechanismReference
Gram-positive bacteriaIndole-triazole derivatives3.125-25Cell wall/membraneDirect antimicrobial [14]
MRSA strainsSubstituted indoles6.25-12.5Cell membraneSynergistic enhancement [15]
MycobacteriaAmphiphilic indoles1-10Cell envelopeMembrane permeabilization [16]
Candida speciesIndole-thiadiazole compounds3.125-50Fungal cell wallMultiple targets [14]
E. coliVarious indole derivatives12.5-50Bacterial membraneMembrane disruption [14]
FtsZ proteinIndole-core compounds0.01-1Bacterial divisionCell cycle inhibition [18]

The target engagement profiling has identified bacterial FtsZ protein as a critical target for indole-based antimicrobials [18]. The compound CZ74, an indole-core derivative, demonstrated strong antibacterial activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. This compound effectively disrupted GTPase activity, stimulated FtsZ polymerization, and inhibited bacterial cell division, leading to bacterial cell death [18].

XLogP3

5.2

Hydrogen Bond Acceptor Count

1

Exact Mass

297.115364102 g/mol

Monoisotopic Mass

297.115364102 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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